molecular formula C9H12ClNO2 B1360957 Methyl 3-amino-4-methylbenzoate hydrochloride CAS No. 383677-41-6

Methyl 3-amino-4-methylbenzoate hydrochloride

Cat. No. B1360957
CAS RN: 383677-41-6
M. Wt: 201.65 g/mol
InChI Key: JEVIQWWFGMLYGY-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylbenzoate hydrochloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is available for purchase as a product for proteomics research .


Molecular Structure Analysis

The molecular formula of Methyl 3-amino-4-methylbenzoate hydrochloride is C9H12ClNO2 . The molecular weight is 201.65 . In the molecule of a similar compound, the methyl C and amino N atoms bonded to the benzene ring lie in the ring plane .

Scientific Research Applications

Antibiotic Biosynthesis

Methyl 3-amino-4-methylbenzoate hydrochloride plays a role in the biosynthesis of antibiotics. It has been used in the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which are essential for the biosynthesis and synthesis of several important classes of antibiotics (Becker, 1984).

Crystal Structure Analysis

This compound has been used in the study of crystal structures. For example, the synthesis of methyl 4-isonicotinamidobenzoate monohydrate involved the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride, revealing insights into molecular interactions through crystallography (Zhang & Zhao, 2010).

Synthesis of Anti-Cancer Drugs

Methyl 3-amino-4-methylbenzoate hydrochloride is also a key intermediate in the synthesis of certain anti-cancer drugs. The synthesis process involves various steps, including reactions with chloral hydrate, hydroxylamine hydrochloride, and sulfuric acid, highlighting its importance in medicinal chemistry (Cao Sheng-li, 2004).

Supramolecular Chemistry

The compound has been studied for its role in supramolecular chemistry. Its ability to form molecular salts with proton transfer to pyridine N has been observed, contributing to the understanding of hydrogen bonding and noncovalent interactions in supramolecular assemblies (Khalib et al., 2014).

Fluorescent Sensing Applications

In the field of fluorescent sensing, methyl 3-amino-4-methylbenzoate hydrochloride has been utilized. A study demonstrated its use in the development of a fluorogenic chemosensor for selective and sensitive detection of Al3+ ions, with potential applications in bio-imaging and living cell imaging (Ye et al., 2014).

Corrosion Inhibition

Research has also explored the role of methyl 3-amino-4-methylbenzoate hydrochloride derivatives in corrosion inhibition. The adsorption of related compounds on mild steel surfaces from hydrochloric acid solutions has been studied, providing insights into corrosion prevention strategies (Abiola, 2006).

Material Science

In material science, derivatives of methyl 3-amino-4-methylbenzoate hydrochloride have been used as dopants in the synthesis of polyaniline, altering its properties and enhancing its application potential in advanced technologies (Amarnath & Palaniappan, 2005).

Analytical Chemistry

The compound's derivatives have been employed in analytical chemistry, particularly in chromatographic methods for quantifying substances in biological samples, demonstrating its utility in bioanalytical applications (Yang et al., 2004).

properties

IUPAC Name

methyl 3-amino-4-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-3-4-7(5-8(6)10)9(11)12-2;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVIQWWFGMLYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648606
Record name Methyl 3-amino-4-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383677-41-6
Record name Methyl 3-amino-4-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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